![molecular formula C12H13N3O2S B2812883 [(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea CAS No. 477848-40-1](/img/structure/B2812883.png)
[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea
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Overview
Description
[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea is a chemical compound with the CAS Number: 477848-40-1. It has a linear formula of C12H13N3O2S .
Physical and Chemical Properties The molecular weight of this compound is 263.32 . Its IUPAC name is (1E)-1-(7-methoxy-1-benzofuran-2-yl)ethanone thiosemicarbazone . The InChI Code is 1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6,14H,1H2,2H3,(H3,13,15,18) .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, such as the compound , have shown potential anticancer activity . They have been found to inhibit cell growth in different types of cancer cells . This makes them a promising area of research for the development of new anticancer therapies.
Antibacterial Activity
Benzofuran compounds have also demonstrated potent antibacterial activity . This suggests that they could be used in the development of new antibacterial agents.
Anti-Oxidative Activity
Benzofuran derivatives have been found to possess anti-oxidative properties . This means they could potentially be used in treatments for diseases caused by oxidative stress.
Antiviral Activity
Some benzofuran compounds have shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs.
Semiconductor Properties
Chalcone derivatives, a class of compounds that includes the compound , have been found to have semiconductor properties . This suggests potential applications in the field of electronics.
Drug Lead Compounds
Due to their diverse pharmacological activities, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Anti-Hepatitis C Virus Activity
The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBZWMCYHSGLJI-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=C(O1)C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea |
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